

performance comparison of Cereclor in different polymer matrices

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Cereclor
Cat. No.:	B8269983

[Get Quote](#)

Performance of Cereclor in Flexible PVC: A Comparative Analysis

A technical guide for researchers on the role of **Cereclor** (Chlorinated Paraffin) as a secondary plasticizer in Polyvinyl Chloride (PVC) formulations, offering a comparative analysis against primary plasticizers like Diethyl Phthalate (DOP).

Cereclor, a trade name for a range of chlorinated paraffins (CPs), is widely utilized as a secondary plasticizer and flame retardant in flexible PVC applications.^[1] Typically used in conjunction with primary plasticizers such as DOP, **Cereclor** offers a cost-effective solution to extend the formulation, while also imparting specific performance characteristics.^{[2][3]} This guide provides a comparative overview of key performance metrics when **Cereclor** is incorporated into a PVC matrix, supported by experimental data and standardized testing protocols.

The primary function of a plasticizer is to increase the flexibility, workability, and durability of the polymer by reducing the intermolecular forces between the PVC chains.^[1] While primary plasticizers like DOP are highly efficient, secondary plasticizers like **Cereclor** are used to partially replace them, offering economic advantages and enhancing properties such as flame retardancy and electrical insulation.^{[2][4]}

Comparative Performance Data

The following tables summarize the quantitative effects on key performance indicators when a portion of the primary plasticizer (DOP) is replaced with **Cereclor** (Chlorinated Paraffin). The data is based on a common flexible PVC formulation.

Formulation Basis:

- PVC Resin (K-value 67): 100 parts per hundred resin (phr)
- Primary Plasticizer (DOP): As specified
- Secondary Plasticizer (**Cereclor**, 52% Chlorine): As specified
- Heat Stabilizer (e.g., Ca/Zn Stearate): 3 phr

Table 1: Mechanical and Physical Properties

Property	Test Method	Formulation A (100% DOP)	Formulation B (70% DOP / 30% Cereclor)
Hardness (Shore A)	ASTM D2240	80	~80
Tensile Strength (MPa)	ASTM D412	~15-18	~16-19
Elongation at Break (%)	ASTM D412	~250-300	~240-280
Plasticizer Migration (% weight loss)	ASTM D1239	Higher	Lower

Note: Data is synthesized from typical performance characteristics. Specific values can vary based on the exact grade of **Cereclor** and other additives. It is noted that to achieve the same hardness, approximately 1.5 parts of chlorinated paraffin may be needed to replace 1 part of DOP.^[2]

Table 2: Thermal and Flammability Properties

Property	Test Method	Formulation A (100% DOP)	Formulation B (70% DOP / 30% Cereclor)	Formulation C (DOP/Cereclor/ ATO ¹)
Thermal Stability (TGA, T _{5%} loss °C)	ASTM E1131	~270-280°C	~275-285°C	~280-290°C
Dehydrochlorination Time (min @ 180°C)	ISO 182-3	Longer	Shorter (without appropriate stabilization)	-
Limiting Oxygen Index (LOI, %)	ASTM D2863	~24-26	~27-29	~32-34
UL 94 Rating (Vertical Burn)	UL 94	V-2 / V-1	V-1 / V-0	V-0

¹Formulation C includes the addition of a synergist like Antimony Trioxide (ATO) to maximize the flame-retardant effect of the chlorinated paraffin.[\[2\]](#)

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below, based on internationally recognized standards.

Mechanical Properties (Tensile Strength & Elongation)

- Standard: ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension.
- Methodology:
 - Specimen Preparation: "Dumbbell" or "dog-bone" shaped specimens are cut from compression-molded sheets of the PVC compound.
 - Testing Machine: A universal testing machine (tensile tester) equipped with appropriate grips is used.

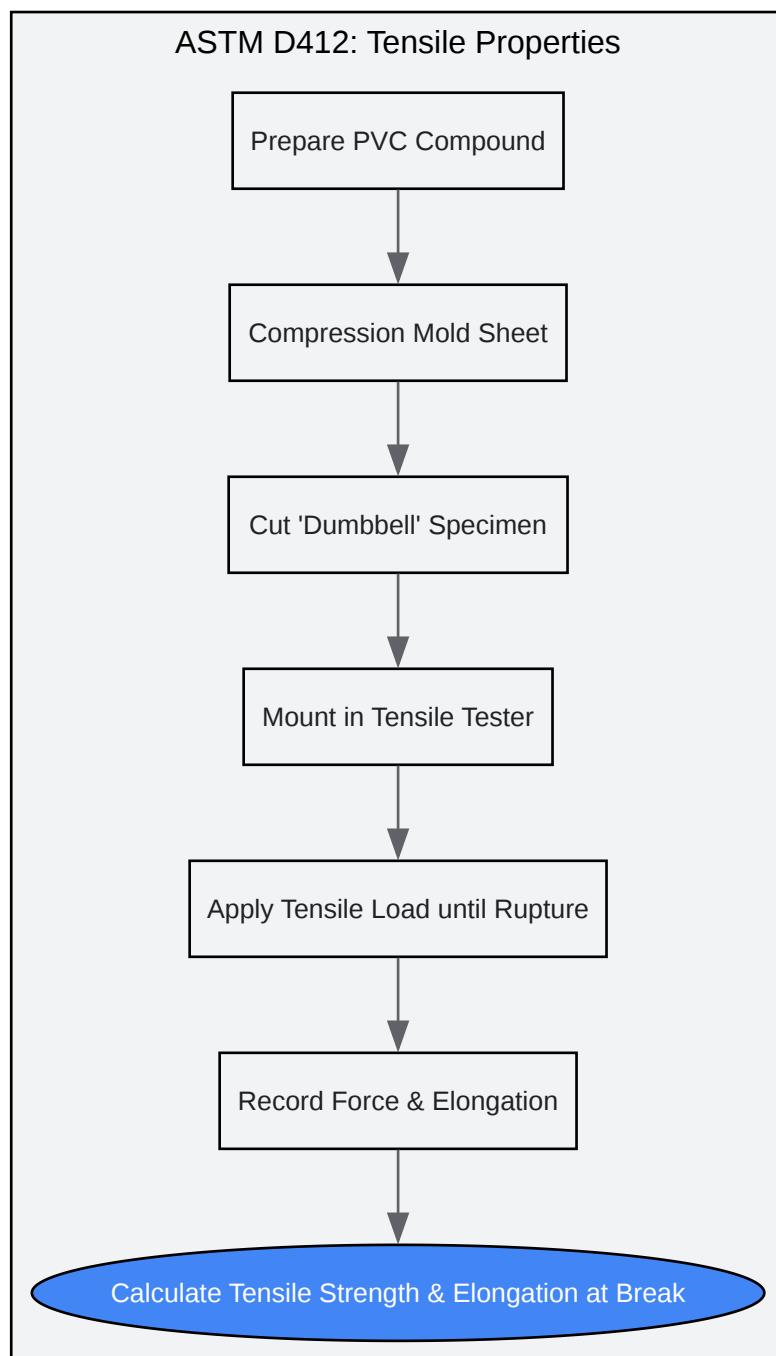
- Procedure: The specimen is mounted in the grips, and a controlled tensile force is applied at a constant speed (typically 500 ± 50 mm/min) until the specimen ruptures.
- Data Collection: The machine records the force applied and the extension of the specimen. Tensile strength is calculated as the maximum force divided by the original cross-sectional area. Elongation at break is the percentage increase in length at the point of rupture.

Hardness

- Standard: ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness.
- Methodology:
 - Instrument: A Shore A or Shore D durometer is used. For flexible PVC, Shore A is most common.
 - Procedure: The indenter of the durometer is pressed into the flat surface of the PVC sample under a specified force. The depth of indentation is measured.
 - Reading: The hardness value, on a scale of 0 to 100, is read directly from the durometer's dial. Higher numbers indicate greater resistance to indentation and thus a harder material.

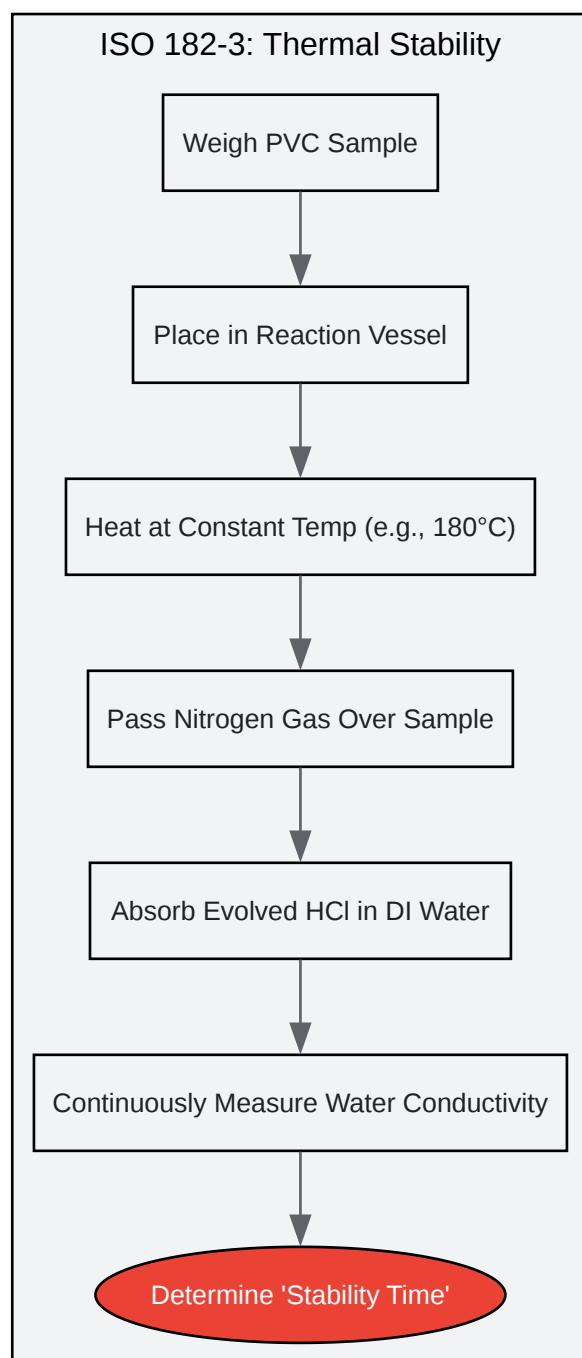
Thermal Stability (Dehydrochlorination Test)

- Standard: ISO 182-3 - Plastics -- Determination of the tendency of compounds and products based on vinyl chloride homopolymers and copolymers to evolve hydrogen chloride... Part 3: Conductometric method.
- Methodology:
 - Apparatus: A specialized instrument like a PVC Thermomat is used.
 - Procedure: A weighed sample of the PVC compound is placed in a reaction vessel and heated to a constant high temperature (e.g., 180-200°C). A stream of inert gas (nitrogen) is passed over the sample.


- Detection: As the PVC degrades, it releases hydrogen chloride (HCl) gas. The gas stream is bubbled through a measuring vessel containing deionized water.
- Measurement: The electrical conductivity of the water is continuously measured. The absorption of HCl increases the conductivity. The "stability time" is the time taken for the conductivity to increase by a predefined value.

Flammability (Limiting Oxygen Index - LOI)

- Standard: ASTM D2863 - Standard Test Method for Measuring the Minimum Oxygen Concentration to Support Candle-Like Combustion of Plastics (Oxygen Index).
- Methodology:
 - Apparatus: An LOI test apparatus, consisting of a vertical glass column through which a mixture of oxygen and nitrogen flows.
 - Specimen: A small, vertically oriented strip of the PVC material is placed inside the column.
 - Procedure: The top edge of the specimen is ignited. The concentration of oxygen in the gas mixture is then adjusted until the flame is just self-extinguishing.
 - Measurement: The LOI is the minimum percentage of oxygen in the oxygen/nitrogen mixture that is required to sustain combustion of the material for a specified period. A higher LOI value indicates better flame retardancy.


Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures.

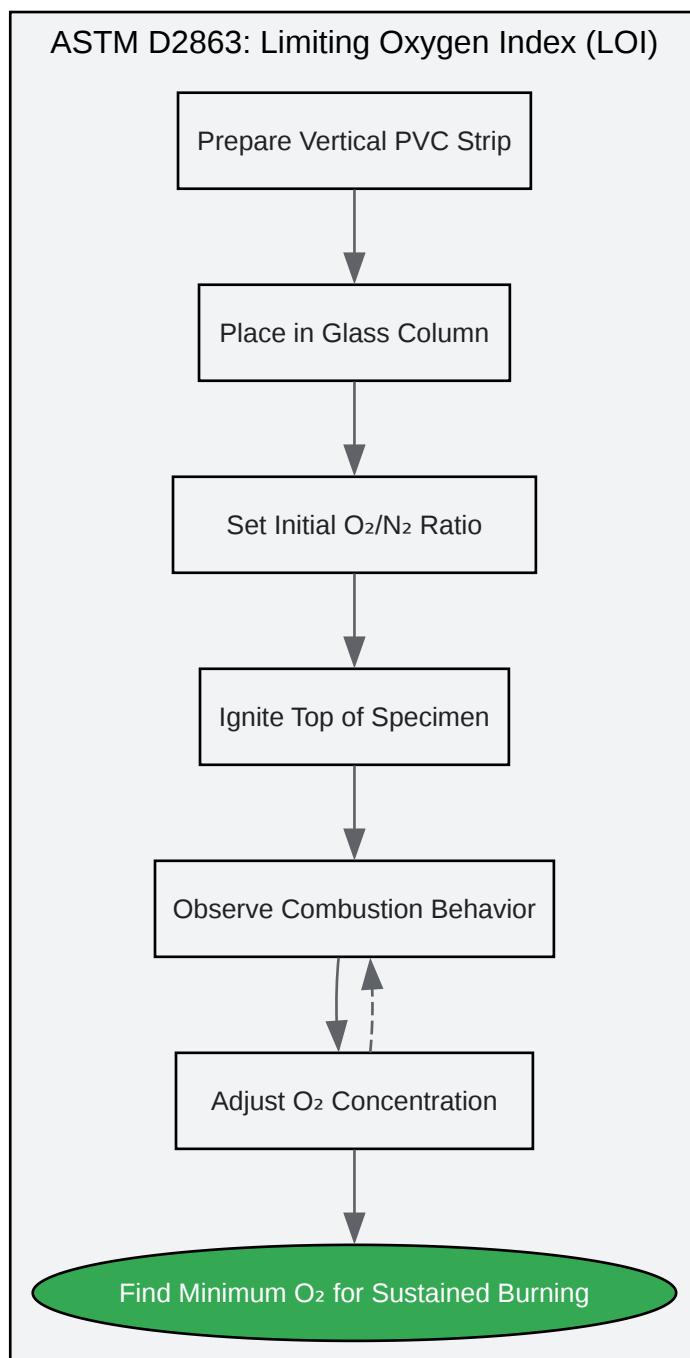

[Click to download full resolution via product page](#)

Fig 1. Workflow for Tensile Property Testing.

[Click to download full resolution via product page](#)

Fig 2. Workflow for Dehydrochlorination Test.

[Click to download full resolution via product page](#)

Fig 3. Workflow for Limiting Oxygen Index Test.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. kanademy.com [kanademy.com]
- 3. kanademy.com [kanademy.com]
- 4. Speak about the application of chlorinated paraffin-SHANDONG CHENXU NEW MATERIALS CO., LTD. [en.chenxuchem.com]
- To cite this document: BenchChem. [performance comparison of Cereclor in different polymer matrices]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8269983#performance-comparison-of-cereclor-in-different-polymer-matrices>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com